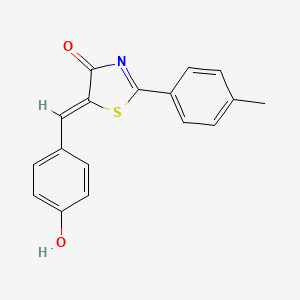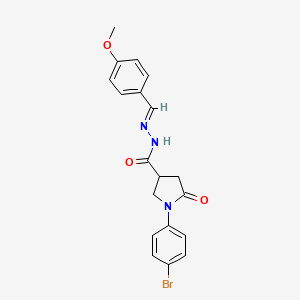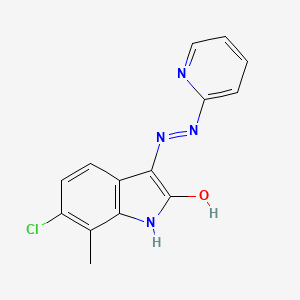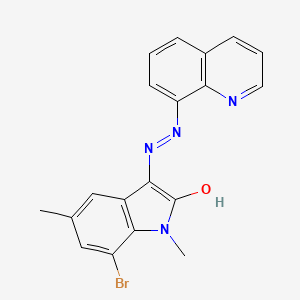
5-(4-hydroxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one
Übersicht
Beschreibung
5-(4-hydroxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one, also known as HMBT, is a thiazolone derivative that has gained attention in the scientific community due to its potential pharmacological properties. HMBT has been studied for its potential as an antioxidant, anti-inflammatory, and anticancer agent.
Wirkmechanismus
The mechanism of action of 5-(4-hydroxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. This compound has also been shown to inhibit the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines and enzymes. In addition, this compound has been shown to induce apoptosis through the activation of caspase-3 and -9.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can scavenge free radicals and protect cells from oxidative stress. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In vivo studies have shown that this compound can reduce oxidative stress and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-hydroxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has several advantages for lab experiments. This compound is stable and can be easily synthesized in large quantities. In addition, this compound has been shown to have low toxicity in vitro and in vivo. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which can limit its use in certain assays. In addition, this compound has not been extensively studied in animal models, which can limit its translational potential.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-hydroxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one. First, further studies are needed to elucidate the mechanism of action of this compound. Second, studies are needed to determine the efficacy of this compound in animal models of oxidative stress, inflammation, and cancer. Third, studies are needed to optimize the synthesis method of this compound to improve its yield and purity. Fourth, studies are needed to improve the solubility of this compound to expand its use in various assays. Fifth, studies are needed to explore the potential of this compound as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
5-(4-hydroxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has been studied for its potential as an antioxidant, anti-inflammatory, and anticancer agent. In vitro studies have shown that this compound can scavenge free radicals and protect cells from oxidative stress. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its potential as an anti-inflammatory agent. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c1-11-2-6-13(7-3-11)17-18-16(20)15(21-17)10-12-4-8-14(19)9-5-12/h2-10,19H,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFITUONLJCEZNL-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC=C(C=C3)O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)O)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-4-{[(2-nitrophenyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3872183.png)
![4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3872186.png)
![6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol](/img/structure/B3872194.png)
![3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872199.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)acrylonitrile](/img/structure/B3872201.png)

![3-(2-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872217.png)

![methyl (4-{[(1,1-dioxidotetrahydro-3-thienyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3872220.png)


![2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)-2,4-pentadienenitrile](/img/structure/B3872253.png)

![4-{[(5-methyl-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3872270.png)